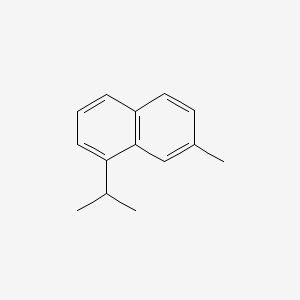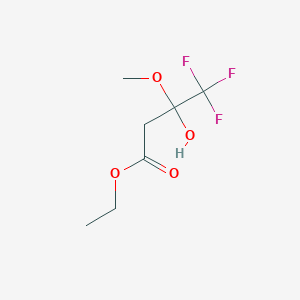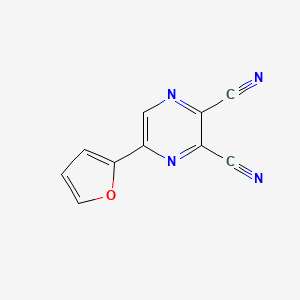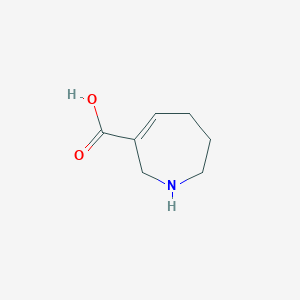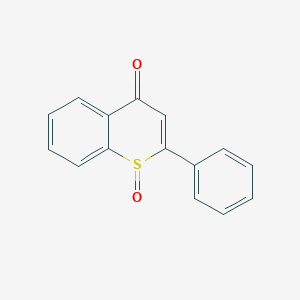
2-Phenyl-1-benzothiopyran-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-benzothiopyran-1,4-dione is an organic compound with the molecular formula C15H10OS It belongs to the class of benzothiopyrans, which are characterized by a benzene ring fused to a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-1-benzothiopyran-1,4-dione can be synthesized through several methods. One common approach involves the condensation of thiophenols with ethyl benzoylacetates in the presence of polyphosphoric acid at 90°C . Another method includes the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which primarily yields 3-chloromethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-benzothiopyran-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like chloromethyl methyl ether and fuming sulfuric acid are used for chloromethylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Chloromethylated compounds.
Applications De Recherche Scientifique
2-Phenyl-1-benzothiopyran-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown antimicrobial activity against various pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-benzothiopyran-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: This compound is structurally similar but lacks the sulfur atom present in 2-Phenyl-1-benzothiopyran-1,4-dione.
2-Phenyl-4H-1-benzothiopyran-4-one: This compound is closely related and can be synthesized through similar methods.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a thiopyran ring, which imparts distinct chemical properties and reactivity. Its sulfur-containing structure also contributes to its potential biological activity and applications in various fields.
Propriétés
Numéro CAS |
65373-82-2 |
|---|---|
Formule moléculaire |
C15H10O2S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
1-oxo-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C15H10O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-10H |
Clé InChI |
QGMPXYBAXDVOTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)



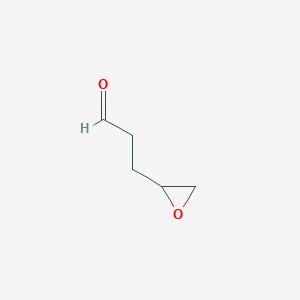
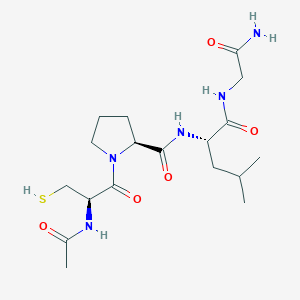
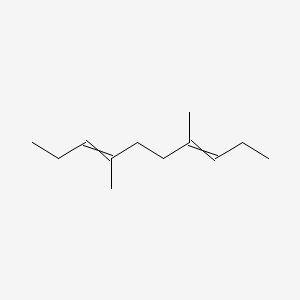
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
